5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
Scientific Research Applications
- Conformationally Constrained β-Amino Acid Precursors
- Field : Organic Chemistry
- Application Summary : The compound is used as a precursor to conformationally constrained β-amino acids, which have the potential to form oligomers with definite secondary structures .
- Method of Application : The synthesis of these precursors starts with a key compound, followed by reduction of an ester with lithium aluminum hydride (LAH). The alcohol functionality in the resultant product is then protected with tert-butyldimethylsilyl chloride (TBDMSCl), yielding the final compound .
- Results : Oligomers of four to eight β-amino acids synthesized from the unsubstituted 2-azabicyclo[2.1.1]hexane and the C6-substituted 2-azabicyclo[2.1.1]hexanes both show increasingly ordered secondary folding structure with increasing oligomer length .
-
NMR Studies of Macromolecular Complexes
- Field : Biomolecular NMR
- Application Summary : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .
- Method of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
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Synthesis of Conformationally Constrained β-Amino Acids
- Field : Organic Chemistry
- Application Summary : C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes are used as precursors to conformationally constrained β-amino acids .
- Method of Application : The synthesis of these precursors starts with a key compound, followed by reduction of an ester with lithium aluminum hydride (LAH). The alcohol functionality in the resultant product is then protected with tert-butyldimethylsilyl chloride (TBDMSCl), yielding the final compound .
- Results : Oligomers of four to eight β-amino acids synthesized from the unsubstituted 2-azabicyclo[2.1.1]hexane and the C6-substituted 2-azabicyclo[2.1.1]hexanes both show increasingly ordered secondary folding structure with increasing oligomer length .
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Synthesis of 1,5-Naphthyridines
- Field : Organic Chemistry
- Application Summary : The tert-butoxycarbonyl group has been used in the synthesis of 1,5-naphthyridines . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Method of Application : The synthesis of these compounds involves the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo .
- Results : The synthesized 1,5-naphthyridines have shown circular dichorism-based evidence of secondary structure despite the absence of hydrogen bonding .
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Tagging of Proteins for NMR Studies
- Field : Biomolecular NMR
- Application Summary : The tert-butyl group has been used as a tag for proteins in NMR studies of large biomolecular assemblies of limited stability and/or solubility .
- Method of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146855 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
CAS RN |
1454843-77-6 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454843-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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